2-(thiophen-2-yl)-4,5-dihydro-1H-imidazole
Description
Background and Significance in Heterocyclic Chemistry
Heterocyclic compounds are of immense importance in medicinal chemistry, forming the structural core of a vast number of pharmaceuticals. nih.govresearchgate.net The presence of heteroatoms like nitrogen and sulfur imparts unique physicochemical properties, such as altered solubility, metabolism, and the ability to form specific interactions with biological targets like enzymes and receptors. nih.govresearchgate.net The imidazole (B134444) ring, in particular, is a key structural moiety in many drugs and is known for its ability to participate in hydrogen bonding and hydrophobic interactions. nih.gov
The significance of 2-(thiophen-2-yl)-4,5-dihydro-1H-imidazole lies in its hybrid structure. The fusion of the electron-rich thiophene (B33073) ring with the dihydroimidazole (B8729859) nucleus creates a novel chemical entity with a distinct electronic and steric profile. This unique architecture makes it a valuable scaffold for synthetic chemists to explore in the development of new molecules with potential therapeutic applications. The study of such hybrid molecules is a crucial aspect of modern drug design, aiming to combine the beneficial properties of different pharmacophores to create more effective and targeted agents. researchgate.net
Overview of Dihydroimidazole and Thiophene Scaffolds in Research
The two constituent rings of the title compound, dihydroimidazole and thiophene, are themselves considered "privileged scaffolds" in medicinal chemistry. This term refers to molecular frameworks that are capable of binding to multiple biological targets, thus appearing frequently in the structures of known drugs. nih.govrsc.org
Dihydroimidazole (2-Imidazoline) Scaffold:
The 4,5-dihydro-1H-imidazole, or 2-imidazoline, ring is a five-membered heterocycle containing two non-adjacent nitrogen atoms. wikipedia.orgontosight.ai This scaffold is present in various natural products and is a key component of numerous synthetic compounds with a wide range of pharmacological activities. wikipedia.orgchemicalbook.com Imidazoline (B1206853) derivatives are known to interact with specific imidazoline receptors as well as adrenoceptors, leading to various physiological effects. proquest.comnih.gov Their versatility has also led to their use as ligands in homogeneous catalysis and as synthetic intermediates in organic reactions. nih.govwikipedia.orgproquest.com
Table 2: Reported Biological Activities of Dihydroimidazole Derivatives
| Biological Activity | Description |
|---|---|
| Antihypertensive | Found in drugs like clonidine, used to treat high blood pressure. nih.govwikipedia.org |
| Antihyperglycemic | Investigated for potential in managing high blood sugar. nih.govwikipedia.org |
| Antidepressant | Some derivatives have shown potential antidepressant properties. nih.govwikipedia.org |
| Anti-inflammatory | Certain imidazoline compounds exhibit anti-inflammatory effects. nih.govwikipedia.org |
| Antihypercholesterolemic | Researched for their ability to lower cholesterol levels. nih.govwikipedia.org |
Thiophene Scaffold:
Thiophene is a five-membered, sulfur-containing aromatic heterocycle. nih.gov It is considered a privileged pharmacophore in drug discovery due to its diverse biological attributes and its presence in numerous FDA-approved drugs. nih.govrsc.org Thiophene is often used as a bioisostere of a benzene (B151609) ring, meaning it can replace a benzene ring in a drug molecule without significantly altering its biological activity, while potentially improving its pharmacokinetic profile. nih.gov The sulfur atom in the ring can participate in hydrogen bonding, which is crucial for drug-receptor interactions. researchgate.net
Table 3: Reported Biological Activities of Thiophene Derivatives
| Biological Activity | Description |
|---|---|
| Anticancer | Thiophene analogs bind to a wide range of cancer-specific protein targets. nih.govbohrium.com |
| Anti-inflammatory | Found in drugs like tiaprofenic acid, used as a pain killer. researchgate.net |
| Antiplatelet | Present in the antiplatelet drug ticlopidine. researchgate.net |
| Antimicrobial | Thiophene derivatives have shown activity against various microbes. researchgate.netbohrium.com |
| Antidiabetic | Some substituted thiophenes have been investigated for anti-diabetic activity. rsc.org |
The combination of these two potent scaffolds in this compound provides a rich platform for further investigation in medicinal chemistry and materials science.
Structure
3D Structure
Properties
IUPAC Name |
2-thiophen-2-yl-4,5-dihydro-1H-imidazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8N2S/c1-2-6(10-5-1)7-8-3-4-9-7/h1-2,5H,3-4H2,(H,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WKJSKRCSMISIOY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN=C(N1)C2=CC=CS2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8N2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30490899 | |
| Record name | 2-(Thiophen-2-yl)-4,5-dihydro-1H-imidazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30490899 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
152.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
45753-18-2 | |
| Record name | 2-(Thiophen-2-yl)-4,5-dihydro-1H-imidazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30490899 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for 2 Thiophen 2 Yl 4,5 Dihydro 1h Imidazole
Conventional Synthetic Routes
Traditional methods for synthesizing 2-imidazolines, including the thiophene-substituted target compound, rely on well-established condensation and cyclization reactions. These methods are valued for their reliability and the accessibility of the starting materials.
The most direct conventional synthesis involves the cyclization of a thiophene-containing precursor with a diamine. A primary route utilizes the reaction between 2-cyanothiophene and ethylenediamine (B42938). nih.gov In this process, the nitrile group of 2-cyanothiophene reacts with the amino groups of ethylenediamine to form the five-membered dihydroimidazole (B8729859) ring.
An alternative approach, often used for N-substituted analogs, involves the reaction of an aldehyde with a diamine, followed by an oxidation step. For instance, the synthesis of an N-benzyl analog uses thiophene-2-carbaldehyde (B41791) and N-benzylethylenediamine. proquest.com These precursors first react to form an intermediate aminal, which is then oxidized in situ to yield the final dihydroimidazole product. proquest.com The oxidizing agent is crucial in this second step, with N-bromosuccinimide (NBS) being a commonly employed reagent. proquest.com
| Synthetic Route | Thiophene (B33073) Precursor | Diamine Precursor | Key Reagent/Oxidant | Reference |
|---|---|---|---|---|
| Direct Cyclization | 2-Cyanothiophene | Ethylenediamine | None specified | nih.gov |
| Aminal Formation & Oxidation | Thiophene-2-carbaldehyde | N-benzylethylenediamine | N-Bromosuccinimide (NBS) | proquest.com |
The success and efficiency of these conventional syntheses are highly dependent on the reaction conditions. For the direct cyclization of 2-cyanothiophene with ethylenediamine, a molar excess of the diamine is typically used. One reported procedure specifies using 10 mmol of 2-cyanothiophene with 40 mmol of ethylenediamine. nih.gov
In the synthesis of analogs via the aminal oxidation route, temperature control is critical. The initial reaction between thiophene-2-carbaldehyde and N-benzylethylenediamine is conducted at a reduced temperature (0 °C) in a solvent like dichloromethane (B109758) (DCM). proquest.com Following the formation of the aminal intermediate, the oxidizing agent (NBS) is added, and the reaction is allowed to proceed overnight at room temperature to ensure complete conversion. proquest.com
Optimization of these routes can involve adjusting the molar ratios of reactants, changing the solvent, and modifying the reaction temperature and duration. For the NBS-mediated oxidation, quenching the reaction with a reducing agent such as sodium thiosulfate (B1220275) is a necessary workup step to remove any excess NBS. proquest.com
| Synthetic Route | Solvent | Temperature | Duration | Key Parameters | Reference |
|---|---|---|---|---|---|
| Direct Cyclization from Nitrile | Not specified | Not specified | Not specified | 4:1 molar ratio of ethylenediamine to 2-cyanothiophene | nih.gov |
| Aminal Formation & Oxidation | Dichloromethane (DCM) | 0 °C to Room Temperature | Overnight | Stepwise addition of NBS at low temperature | proquest.com |
Advanced Synthetic Approaches
To improve upon conventional methods, advanced synthetic approaches have been developed. These techniques often focus on reducing reaction times, increasing yields, and employing more environmentally benign conditions.
Developing synthetic routes that avoid the use of catalysts, particularly those based on heavy metals, is a key goal of green chemistry. The direct condensation of 2-cyanothiophene with ethylenediamine represents a potentially catalyst-free synthetic strategy, as the reaction can proceed thermally without the need for a specific catalyst. nih.gov This contrasts with many other imidazole (B134444) synthesis methods that require acidic or metallic catalysts to proceed efficiently. organic-chemistry.orgsciepub.com Such catalyst-free approaches simplify the purification process and reduce the environmental impact of the synthesis.
Analog Synthesis and Structural Modifications
The synthesis of analogs of 2-(thiophen-2-yl)-4,5-dihydro-1H-imidazole allows for the exploration of structure-activity relationships. Modifications can be introduced by altering either the thiophene or the diamine precursor.
A clear example is the synthesis of 1-benzyl-2-(thien-2-yl)-4,5-dihydro-1H-imidazole. proquest.com This analog is created by substituting ethylenediamine with N-benzylethylenediamine. This change introduces a benzyl (B1604629) group at the N1 position of the imidazole ring. This synthesis also requires a change in the thiophene precursor from a nitrile (2-cyanothiophene) to an aldehyde (thiophene-2-carbaldehyde), demonstrating how precursor choice dictates the required synthetic pathway. proquest.com This modified Fujioka procedure, involving aminal formation and subsequent NBS oxidation, provides the N-substituted analog in good yield (78%). proquest.com
| Target Compound | Modification | Thiophene Precursor | Diamine Precursor | Synthetic Method | Reference |
|---|---|---|---|---|---|
| 1-Benzyl-2-(thien-2-yl)-4,5-dihydro-1H-imidazole | Benzyl group at N1 position | Thiophene-2-carbaldehyde | N-Benzylethylenediamine | Aminal formation followed by NBS oxidation | proquest.com |
Strategies for Functionalization of the Imidazole Ring
Functionalization of the dihydroimidazole ring in this compound is crucial for modifying its chemical properties and biological activities. The primary sites for functionalization are the nitrogen atoms and, to a lesser extent, the carbon atoms of the dihydroimidazole ring.
N-Functionalization:
The secondary amine group in the dihydroimidazole ring is a prime target for substitution. N-alkylation and N-acylation are common strategies to introduce a wide array of functional groups. For instance, in a manner analogous to the N-substitution of similar heterocyclic systems like pyrazolines, the nitrogen atom can be functionalized. niscpr.res.inniscpr.res.in This can be achieved by reacting the parent compound with various electrophiles such as alkyl halides, acyl chlorides, or isocyanates in the presence of a base.
A representative example, though on a related pyrazoline core, involves acylation with chloroacetyl chloride, followed by substitution with a thiol, demonstrating a pathway to complex N-substituted derivatives. niscpr.res.inniscpr.res.in Such strategies can be hypothetically applied to this compound to generate a library of N-functionalized compounds.
C-Functionalization:
Direct functionalization of the carbon atoms of the 4,5-dihydro-1H-imidazole ring is less common but can be a powerful tool for introducing structural diversity. One potential strategy, drawing from the chemistry of related imidazole systems, is through lithiation followed by quenching with an electrophile. lookchem.comnih.gov This process involves the deprotonation of a C-H bond using a strong base, such as n-butyllithium, to form a lithiated intermediate. This intermediate can then react with a variety of electrophiles to introduce substituents at the carbon skeleton of the ring. While this has been demonstrated for imidazole rings, its application to the dihydroimidazole system of the target compound would require further investigation to determine its feasibility and regioselectivity. lookchem.comnih.gov
| Functionalization Strategy | Position | Reagents/Conditions | Potential Substituents |
| N-Alkylation | N1 | Alkyl halide, Base | Alkyl groups |
| N-Acylation | N1 | Acyl chloride, Base | Acyl groups |
| C-Lithiation/Electrophilic Quench | C4/C5 | Strong base (e.g., n-BuLi), Electrophile | Various functional groups |
Substitution Patterns on the Thiophene Moiety
Introducing substituents onto the thiophene ring of this compound can be achieved through two primary approaches: by utilizing a pre-functionalized thiophene precursor in the initial synthesis or by direct substitution on the thiophene ring of the formed heterocyclic system.
Synthesis from Substituted Thiophene Precursors:
A versatile method for obtaining derivatives with various substitution patterns on the thiophene ring is to start the synthesis with an appropriately substituted thiophene raw material. For example, the synthesis can be carried out using a substituted 2-cyanothiophene or a substituted thiophene-2-carboxaldehyde. This approach allows for the introduction of a wide range of functional groups at different positions of the thiophene ring. The synthesis of tetrasubstituted thiophenes has been reported, which can then be used to construct the desired dihydroimidazole derivatives. nih.gov
Direct Electrophilic Substitution:
The thiophene ring is known to undergo electrophilic substitution reactions. rsc.orgmatanginicollege.ac.inbhu.ac.in This provides a direct route to functionalize the thiophene moiety in this compound. The electron-rich nature of the thiophene ring facilitates reactions such as halogenation, nitration, sulfonation, and Friedel-Crafts acylation. The position of substitution is directed by the existing dihydroimidazole group.
For instance, bromination of thiophene rings can be achieved using reagents like N-bromosuccinimide (NBS). mdpi.com The conditions for such reactions need to be carefully controlled to achieve the desired regioselectivity and to avoid unwanted side reactions.
| Substitution Strategy | Description | Examples of Reagents | Potential Substituents |
| From Substituted Precursors | Synthesis starts with a thiophene derivative already containing the desired substituent. | Substituted 2-cyanothiophenes, Substituted thiophene-2-carboxaldehydes | Alkyl, Aryl, Halogen, Nitro, etc. |
| Electrophilic Halogenation | Direct introduction of a halogen atom onto the thiophene ring. | N-Bromosuccinimide (NBS), Cl2 | Bromo, Chloro |
| Electrophilic Nitration | Introduction of a nitro group onto the thiophene ring. | Nitrating mixture (HNO3/H2SO4) | Nitro |
| Friedel-Crafts Acylation | Introduction of an acyl group onto the thiophene ring. | Acyl chloride, Lewis acid | Acyl |
Structural Elucidation and Spectroscopic Characterization
Advanced Spectroscopic Analyses
Spectroscopic methods are fundamental in determining the structure of chemical compounds. For 2-(thiophen-2-yl)-4,5-dihydro-1H-imidazole, techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) have been pivotal in confirming its molecular framework, identifying its functional groups, and assessing its purity.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the carbon-hydrogen framework of a molecule. While specific experimental data for this compound is not broadly published, the expected chemical shifts can be inferred from analyses of closely related structures, such as other 2-aryl-4,5-dihydroimidazoles and thiophene (B33073) derivatives.
¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals corresponding to the protons on the thiophene ring and the dihydroimidazole (B8729859) ring.
Thiophene Protons: The three protons on the thiophene ring would appear in the aromatic region, typically between δ 7.0 and 8.0 ppm. Due to coupling interactions, these would likely present as a set of multiplets or doublets. For instance, in 4,5-Diphenyl-2-(thiophen-2-yl)-1-p-tolyl-1H-imidazole, the thiophene protons appear at δ 6.51 (d), 6.62 (t), and 7.18-7.29 (m) ppm rsc.org.
Dihydroimidazole Protons: The four protons of the dihydroimidazole ring (-CH₂-CH₂-) are anticipated to appear as a single signal or two distinct multiplets in the upfield region, likely around δ 3.5-4.5 ppm. In similar 1,2-diaryl-4,5-dihydroimidazoles, these methylene (B1212753) protons often appear as two triplets rsc.org. The single N-H proton is expected to show a broad singlet, the chemical shift of which can vary depending on the solvent and concentration.
¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides information on the different carbon environments within the molecule.
Thiophene Carbons: The four carbons of the thiophene ring would resonate in the aromatic region, typically between δ 125 and 145 ppm. The carbon atom attached to the imidazole (B134444) ring would be at the lower end of this range.
Dihydroimidazole Carbons: The C=N carbon (C2) of the imidazoline (B1206853) ring is the most deshielded, with an expected chemical shift in the range of δ 160-170 ppm. The two methylene carbons (-CH₂-CH₂-) would appear much further upfield, generally in the δ 45-55 ppm range. In related ferrocenyl imidazole derivatives, the C5/C6 carbons of the imidazole moiety appear between 124.87 and 132.43 ppm researchgate.net.
Interactive Data Table: Predicted ¹H and ¹³C NMR Chemical Shifts
| Atom Type | Predicted ¹H Chemical Shift (δ, ppm) | Predicted ¹³C Chemical Shift (δ, ppm) |
| Thiophene CH | 7.0 - 8.0 | 125 - 130 |
| Thiophene C-S | - | ~140 |
| Thiophene C-C(Im) | - | ~135 |
| Imidazoline C=N | - | 160 - 170 |
| Imidazoline CH₂ | 3.5 - 4.5 | 45 - 55 |
| Imidazoline NH | Variable (broad) | - |
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound would display characteristic absorption bands that confirm its structure. For the related compound 2-(Thiophen-2-yl)-1H-benzo[d]imidazole, extensive FT-IR analysis has been performed, providing a reference for the expected vibrations nih.gov.
Key expected absorption bands include:
N-H Stretching: A moderate to strong, somewhat broad band in the region of 3200-3400 cm⁻¹ corresponding to the N-H group of the dihydroimidazole ring. In some imidazole derivatives, this N-H stretch is observed around 3437 cm⁻¹ xisdxjxsu.asia.
C-H Stretching (Aromatic): Weak to medium bands above 3000 cm⁻¹, typically around 3100-3000 cm⁻¹, are characteristic of the C-H bonds on the thiophene ring.
C-H Stretching (Aliphatic): Medium to strong bands below 3000 cm⁻¹, in the range of 2960-2850 cm⁻¹, corresponding to the symmetric and asymmetric stretching of the C-H bonds in the methylene (-CH₂-) groups of the dihydroimidazole ring.
C=N Stretching: A strong absorption band in the region of 1680-1620 cm⁻¹ is characteristic of the imine (C=N) bond within the dihydroimidazole ring. In similar structures, this band appears around 1628-1681 cm⁻¹ xisdxjxsu.asiamdpi.com.
C=C Stretching (Aromatic): Several bands of variable intensity in the 1600-1450 cm⁻¹ region, which are characteristic of the carbon-carbon double bonds within the thiophene ring.
C-S Vibrations: Vibrations involving the carbon-sulfur bond of the thiophene ring typically appear as weaker bands in the fingerprint region (below 1000 cm⁻¹), often around 750-650 cm⁻¹ xisdxjxsu.asia.
Interactive Data Table: Expected IR Absorption Bands
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |
| N-H | Stretching | 3200 - 3400 | Medium, Broad |
| Aromatic C-H | Stretching | 3000 - 3100 | Medium |
| Aliphatic C-H | Stretching | 2850 - 2960 | Medium-Strong |
| C=N (Imine) | Stretching | 1620 - 1680 | Strong |
| C=C (Thiophene) | Stretching | 1450 - 1600 | Variable |
| C-S (Thiophene) | Stretching | 650 - 750 | Weak-Medium |
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry provides information about the molecular weight and elemental composition of a compound. The molecular formula of this compound is C₇H₈N₂S, corresponding to a molecular weight of approximately 152.21 g/mol nih.gov.
Under electron ionization (EI), the molecule is expected to form a prominent molecular ion peak (M⁺˙) at m/z 152. The fragmentation pattern would likely involve the characteristic cleavage of the heterocyclic rings. Based on studies of similar structures, potential fragmentation pathways include researchgate.netarkat-usa.org:
Loss of thiophene-related fragments: Cleavage of the bond between the two rings could lead to ions corresponding to the thiophene moiety or the dihydroimidazole moiety.
Fragmentation of the dihydroimidazole ring: The dihydroimidazole ring can undergo cleavage, potentially losing ethylene (B1197577) (C₂H₄) or other small neutral molecules.
Formation of Thienyl Cation: A fragment corresponding to the thienyl group (C₄H₃S⁺) at m/z 83 is a plausible outcome.
Formation of Thiophenecarbonitrile Cation: Rearrangement and cleavage could lead to a fragment ion corresponding to thiophene-2-carbonitrile (m/z 110) pdx.edu.
Chromatographic Methods for Purity Assessment and Isolation
Chromatographic techniques are essential for the isolation and purification of synthesized compounds. For this compound and its analogs, column chromatography is a commonly employed method for purification mdpi.comrsc.orgrsc.org.
Stationary Phase: Silica gel is typically used as the stationary phase.
Mobile Phase (Eluent): A mixture of non-polar and polar solvents is used as the eluent. Common solvent systems reported for similar compounds include petroleum ether/ethyl acetate, n-hexane/dichloromethane (B109758), and petroleum ether/chloroform mdpi.comrsc.orgrsc.org. The polarity of the eluent is adjusted to achieve optimal separation of the desired product from starting materials and byproducts. The progress of the separation is often monitored by Thin Layer Chromatography (TLC).
X-ray Crystallography for Solid-State Structure
X-ray crystallography provides definitive proof of a molecule's three-dimensional structure in the solid state, including bond lengths, bond angles, and crystal packing information.
Crystal System and Unit Cell Parameters
A detailed single-crystal X-ray diffraction study has been conducted on this compound nih.gov. The analysis revealed that the two five-membered rings (thiophene and dihydroimidazole) are not coplanar, but are twisted relative to each other by a dihedral angle of 5.17 (10)°. The crystal structure is stabilized by intermolecular hydrogen bonds nih.gov. The crystallographic data are summarized in the table below.
Interactive Data Table: Crystal Data and Structure Refinement
| Parameter | Value | Reference |
| Chemical Formula | C₇H₈N₂S | nih.gov |
| Formula Weight | 152.21 | nih.gov |
| Crystal System | Monoclinic | nih.gov |
| Space Group | P2₁/n | nih.gov |
| a (Å) | 6.1321 (2) | nih.gov |
| b (Å) | 11.5663 (3) | nih.gov |
| c (Å) | 10.0098 (3) | nih.gov |
| β (°) | 90.154 (1) | nih.gov |
| Volume (ų) | 709.95 (4) | nih.gov |
| Z (molecules/cell) | 4 | nih.gov |
| Temperature (K) | 100.0 (1) | nih.gov |
Molecular Conformation and Dihedral Angles
Table 1: Key Dihedral Angle for this compound
| Ring System 1 | Ring System 2 | Dihedral Angle (°) |
|---|
Intermolecular Interactions: Hydrogen Bonding and π-Stacking Phenomena
The crystal structure of this compound is stabilized by a network of intermolecular interactions, including hydrogen bonds and C—H⋯π interactions. nih.gov
Hydrogen Bonding:
The crystal packing is significantly influenced by two distinct intermolecular hydrogen bonds that involve the same acceptor nitrogen atom. nih.gov These are a conventional N—H⋯N hydrogen bond and a weaker C—H⋯N hydrogen bond. nih.gov These interactions link adjacent molecules, forming a seven-membered ring motif designated as R²₁(7). nih.gov This pattern of hydrogen bonding results in the formation of one-dimensional chains that extend along the c-axis of the crystal lattice. nih.gov
π-Interactions:
Table 2: Intermolecular Interaction Data for this compound
| Interaction Type | Donor-H···Acceptor | Description |
|---|---|---|
| Hydrogen Bond | N—H⋯N | Links neighboring molecules into one-dimensional chains. nih.gov |
| Hydrogen Bond | C—H⋯N | Contributes to the formation of R²₁(7) ring motifs. nih.gov |
Chemical Reactivity and Transformation Pathways
Oxidation Reactions of the Thiophene (B33073) Ring
The thiophene ring in 2-(thiophen-2-yl)-4,5-dihydro-1H-imidazole is susceptible to oxidation, which can occur at either the sulfur atom or the carbon atoms of the ring. The specific outcome of the oxidation reaction is highly dependent on the nature of the oxidizing agent and the reaction conditions.
With strong oxidizing agents, such as peroxy acids (e.g., m-chloroperoxybenzoic acid, MCPBA), the sulfur atom in the thiophene ring can be oxidized to form a thiophene-S-oxide. This intermediate is often unstable and can undergo further reactions. In some cases, oxidation of thiophene-containing fused 2-hetarylimidazole derivatives has been observed to result in the formation of quinones. researchgate.net The π-electron-rich nature of other heterocyclic systems attached to the imidazole (B134444) core can lead to their complete oxidation and replacement by hydrogen. researchgate.net
Oxidation of substituted thiophenes can also lead to the formation of hydroxythiophene derivatives. For instance, the oxidation of 5-(1-methyl-1H-benzimidazol-2-yl)thiophene-2-carbaldehyde with potassium dichromate in aqueous sulfuric acid yields the corresponding carboxylic acid, demonstrating the stability of the thiophene ring under these specific oxidative conditions. researchgate.net However, in other systems, oxidation can lead to ring-opening products. The oxidation of chiral 2-thiazolines, which bear some structural resemblance to the dihydroimidazole (B8729859) portion of the target molecule, with oxidants like Oxone® or MCPBA can result in ring-opened products such as acetylamino disulfides or sulfonic acids. rsc.org
The following table summarizes potential oxidation reactions of the thiophene ring based on the reactivity of related compounds.
| Oxidizing Agent | Potential Product(s) | Reference(s) |
| Peroxy acids (e.g., MCPBA) | Thiophene-S-oxide, Hydroxythiophene derivatives, Ring-opened products | rsc.org |
| Potassium dichromate / H₂SO₄ | Carboxylic acid (if a suitable precursor group is present) | researchgate.net |
| Oxone® | Ring-opened products (e.g., sulfonic acids) | rsc.org |
Reduction Reactions of the Dihydroimidazole Moiety
The 4,5-dihydro-1H-imidazole (imidazoline) ring contains a C=N double bond which can, in principle, be reduced to the corresponding imidazolidine. However, there is limited specific information available in the scientific literature regarding the reduction of the dihydroimidazole moiety in 2-substituted imidazolines.
One plausible, though not directly demonstrated for this specific compound, method for the reduction of the imidazoline (B1206853) C=N bond could involve the use of strong reducing agents. For instance, the reduction of 2-nitroimidazoles has been shown to yield 4,5-dihydro-4,5-dihydroxyimidazoles, which involves the reduction of the nitro group and subsequent transformation of the imidazole ring, rather than a direct reduction of a pre-existing C=N bond in a dihydroimidazole. researchgate.net
It is important to note that the dihydroimidazole ring is generally considered to be relatively stable, and its reduction may require harsh reaction conditions that could also affect the thiophene ring. Further research is needed to fully elucidate the reduction pathways for this class of compounds.
Electrophilic Substitution Reactions on Heterocyclic Rings
The this compound molecule possesses two heterocyclic rings that can potentially undergo electrophilic substitution: the thiophene ring and the dihydroimidazole ring. The thiophene ring is known to be significantly more reactive towards electrophiles than benzene (B151609). onlineorganicchemistrytutor.com Electrophilic attack on pyrrole, thiophene, and furan (B31954) typically occurs at the 2-position (alpha to the heteroatom) due to the greater stabilization of the intermediate carbocation through resonance. onlineorganicchemistrytutor.com
In the case of this compound, the 2-position of the thiophene ring is substituted. Therefore, electrophilic attack would be expected to occur at the 5-position of the thiophene ring. Studies on related compounds, such as 2-(2-furyl)-3-methyl-3H-imidazo[4,5-f]quinoline, have shown that electrophilic substitution reactions like bromination, nitration, formylation, acylation, and sulfonation can be directed to either the furan ring or the quinoline (B57606) fragment depending on the reaction conditions. researchgate.net
Interestingly, in studies of electrophilic substitution on imidazo[2,1-b]thiazoles bearing a 2-thienyl substituent, it was found that bromination occurred preferentially at the 5-position of the imidazo[2,1-b]thiazole (B1210989) ring system, even with the presence of the reactive thienyl nucleus. rsc.org This suggests that the electronic properties of the fused imidazole system can significantly influence the regioselectivity of electrophilic attack.
The dihydroimidazole ring itself is generally not considered to be aromatic and is less susceptible to classical electrophilic aromatic substitution. However, the nitrogen atoms can be protonated under acidic conditions.
The following table outlines potential electrophilic substitution reactions on the thiophene ring.
| Reaction | Reagent(s) | Expected Product | Reference(s) |
| Nitration | HNO₃ / H₂SO₄ | 2-(5-Nitrothiophen-2-yl)-4,5-dihydro-1H-imidazole | researchgate.net |
| Bromination | Br₂ in a suitable solvent | 2-(5-Bromothiophen-2-yl)-4,5-dihydro-1H-imidazole | researchgate.netrsc.org |
| Acylation | Acyl chloride / Lewis acid (e.g., AlCl₃) | 2-(5-Acylthiophen-2-yl)-4,5-dihydro-1H-imidazole | researchgate.net |
| Sulfonation | Concentrated H₂SO₄ | 5-(4,5-Dihydro-1H-imidazol-2-yl)thiophene-2-sulfonic acid | researchgate.net |
Derivatization Strategies via the Imidazole N-H Group
The secondary amine (N-H) group within the 4,5-dihydro-1H-imidazole ring provides a convenient handle for various derivatization strategies, including N-alkylation and N-acylation. These reactions allow for the introduction of a wide range of functional groups, which can be used to modulate the physicochemical and biological properties of the parent molecule.
N-Alkylation: The N-H proton can be abstracted by a suitable base to form an imidazolide (B1226674) anion, which can then act as a nucleophile towards an alkylating agent (e.g., an alkyl halide). This reaction leads to the formation of N-substituted derivatives. The synthesis of various 2-substituted 4,5-dihydro-1H-imidazole derivatives has been reported, highlighting the feasibility of modifying the imidazole ring. nih.gov
N-Acylation: In a similar fashion, the N-H group can be acylated using acylating agents such as acyl chlorides or anhydrides in the presence of a base. This reaction introduces an acyl group onto the nitrogen atom. For example, the acylation of pyrazoline derivatives, which also contain an N-H group, has been successfully achieved using chloroacetyl chloride. niscpr.res.in
These derivatization strategies are fundamental in medicinal chemistry for the synthesis of compound libraries for structure-activity relationship (SAR) studies.
The table below summarizes common derivatization reactions at the imidazole N-H group.
| Reaction Type | Reagent(s) | General Product Structure | Reference(s) |
| N-Alkylation | Alkyl halide (R-X) / Base (e.g., NaH, K₂CO₃) | 1-Alkyl-2-(thiophen-2-yl)-4,5-dihydro-1H-imidazole | nih.gov |
| N-Acylation | Acyl chloride (RCOCl) / Base (e.g., Pyridine) | 1-Acyl-2-(thiophen-2-yl)-4,5-dihydro-1H-imidazole | niscpr.res.in |
Structure Activity Relationships Sar and Ligand Design
Impact of Substituent Effects on Biological Activity
The biological activity of the 2-(thiophen-2-yl)-4,5-dihydro-1H-imidazole scaffold can be significantly modulated by the introduction of various substituents. These modifications can alter the electronic, steric, and lipophilic properties of the molecule, thereby influencing its binding affinity and efficacy at a given biological target.
Electronic and Steric Influences of Thiophene (B33073) Substituents
The thiophene ring is a versatile pharmacophore that is considered a bioisostere of a phenyl ring, meaning it has similar physical and chemical properties that allow it to interact with biological targets in a comparable manner. nih.govsci-hub.se Its electron-rich nature and specific geometry play a crucial role in molecular recognition. nih.gov The placement of substituents on this ring can fine-tune the molecule's activity.
Electronic Effects: The electronic properties of substituents on the thiophene ring can drastically alter the electron density of the aromatic system. Electron-withdrawing groups (EWGs), such as nitro (-NO₂) or cyano (-CN) groups, decrease the electron density. In contrast, electron-donating groups (EDGs), like methoxy (B1213986) (-OCH₃) or amino (-NH₂) groups, increase it. These changes can affect the molecule's ability to participate in crucial interactions like π-π stacking or hydrogen bonding with a receptor. For instance, it has been postulated that the electron density of a thiophene moiety can have a significant impact on receptor affinity. acs.org
Steric Effects: The size and shape of substituents (steric hindrance) influence how the ligand fits into a receptor's binding pocket. Bulky substituents may prevent optimal binding if the pocket is narrow, leading to decreased activity. Conversely, in some cases, a larger group might create favorable van der Waals interactions, enhancing affinity. Small substituents are often well-tolerated and can be used to probe the space within the binding site. acs.org
The following table illustrates the hypothetical impact of various substituents at the 5-position of the thiophene ring on the biological activity of the parent compound.
| Substituent (at 5-position) | Electronic Effect | Steric Bulk | Hypothetical Biological Activity |
| -H (Parent Compound) | Neutral | Minimal | Baseline (+) |
| -Cl | Electron-Withdrawing, Weak | Small | Increased (++) |
| -NO₂ | Electron-Withdrawing, Strong | Medium | Decreased (-) |
| -CH₃ | Electron-Donating, Weak | Small | Increased (++) |
| -C(CH₃)₃ (tert-Butyl) | Electron-Donating, Weak | Large | Significantly Decreased (--) |
| -OCH₃ | Electron-Donating, Strong | Medium | Increased (+++) |
Modifications on the Dihydroimidazole (B8729859) Scaffold
Key modifications include:
N-Substitution: Alkylation or arylation at the N1 position of the imidazoline (B1206853) ring can influence lipophilicity and introduce new interaction points. For example, in a series of 2-substituted imidazoles, a 1-ethyl substituent was found to be optimal for α2-adrenoceptor antagonist selectivity. nih.gov
Ring Alterations: Expanding or contracting the ring (e.g., to a dihydropyrimidine (B8664642) or aziridine) would significantly alter the geometry and the distance between the nitrogen atoms, likely disrupting the established binding mode.
Substitution on the Carbon Backbone: Adding substituents at the 4 or 5 positions of the imidazoline ring can introduce chiral centers and create steric constraints that may enhance selectivity for specific receptor subtypes.
Scaffold Hopping and Bioisosteric Replacement Strategies
Scaffold hopping and bioisosteric replacement are powerful strategies in drug design used to generate novel, patentable chemotypes that retain the biological activity of a parent compound while improving its properties. niper.gov.innih.gov
Bioisosteric Replacement: This involves replacing a functional group or an entire ring system with another that has similar physicochemical properties. mdpi.com For this compound, several bioisosteric replacements can be considered:
Thiophene Ring Replacement: The thiophene ring is a classic bioisostere of the benzene (B151609) ring. sci-hub.se Replacing it with other aromatic or heteroaromatic systems like furan (B31954), pyridine, thiazole (B1198619), or a substituted phenyl ring could maintain or improve activity while altering properties like metabolic stability. nih.govresearchgate.net The successful replacement of benzene rings with thiophene has been shown to be well-tolerated in ligands for various receptors. nih.gov
Dihydroimidazole Ring Replacement: The core imidazoline ring could be replaced with other five- or six-membered heterocycles containing basic nitrogen atoms, such as oxazoline, thiazoline, or tetrahydropyrimidine, to probe the requirements for the spatial arrangement of key interaction points. nih.gov
Scaffold Hopping: This is a more profound change where the central molecular core is replaced with a structurally distinct scaffold, while preserving the 3D orientation of essential functional groups. nih.govbhsai.org A computational approach might identify that the thiophene and imidazoline rings can be replaced by a fused bicyclic system, such as imidazo[1,2-a]pyrazine (B1224502) or benzimidazole, which could position functional groups in a similar spatial arrangement to mimic the original ligand's binding mode. acs.orgnih.gov
Analog Development and Efficacy Enhancement
The principles of SAR, bioisosterism, and scaffold hopping guide the development of analogs with enhanced efficacy. The goal is to optimize the molecule's interaction with its target, leading to higher potency, greater selectivity, and improved pharmacokinetic properties.
For instance, an initial lead compound like this compound might be systematically modified. An initial round of analog synthesis could explore substitutions on the thiophene ring. Based on those results, a second-generation set of analogs might incorporate the most favorable thiophene substituent while exploring bioisosteric replacements for the imidazoline ring. This iterative process allows for a systematic exploration of the chemical space around the initial hit to identify a clinical candidate. The introduction of structural changes can alter properties like size, shape, and electronic distribution to address limitations while retaining potent target engagement. mdpi.com
The table below outlines a hypothetical analog development strategy starting from the parent compound.
| Compound | Modification | Design Rationale | Predicted Outcome |
| Parent | This compound | Starting Point | Baseline Activity |
| Analog 1 | 2-(5-chlorothiophen-2-yl)-4,5-dihydro-1H-imidazole | Add small EWG to thiophene | Enhanced Potency |
| Analog 2 | 2-(thiophen-2-yl)-1-methyl-4,5-dihydro-1H-imidazole | N-alkylation of imidazoline | Increased Lipophilicity, Altered Selectivity |
| Analog 3 | 2-(phenyl)-4,5-dihydro-1H-imidazole | Bioisosteric replacement of thiophene | Improved Metabolic Stability |
| Analog 4 | 2-(5-chlorothiophen-2-yl)-1-methyl-4,5-dihydro-1H-imidazole | Combination of favorable modifications | Optimized Efficacy and Pharmacokinetics |
Comparative Analysis with Known Pharmacophores
The this compound structure contains a well-known pharmacophore: the 2-aryl-imidazoline moiety. This structural motif is characteristic of ligands that bind to adrenergic and imidazoline receptors. nih.gov
Alpha-Adrenergic Agonists: Many potent α-adrenergic agonists feature a 2-aryl-imidazoline core. wikipedia.orgcvpharmacology.com A classic example is clonidine, which is 2-(2,6-dichlorophenyl)iminoimidazolidine. The thiophene ring in our lead compound occupies the same position as the dichlorophenyl ring in clonidine. This suggests that this compound may interact with α-adrenoceptors, and its SAR would likely follow similar trends, where the nature of the aromatic ring is crucial for receptor subtype selectivity (α1 vs. α2). wikipedia.org
Imidazoline Receptor Ligands: The 2-aryl-imidazoline scaffold is also the defining feature for ligands of imidazoline (I₁, I₂, I₃) receptors. nih.gov Compounds like idazoxan (B1206943) (a 2-(1,4-benzodioxan-2-yl)imidazoline) are selective I₂ receptor antagonists. The thiophene ring can be compared to the benzodioxan system in idazoxan, suggesting a potential for interaction with these receptors as well. Pharmacophore models for imidazoline receptor ligands typically require a basic imidazoline ring and a lipophilic aromatic/heteroaromatic group, a pattern that this compound fits perfectly. nih.gov
By comparing the structure to these known pharmacophores, researchers can predict potential biological targets and leverage existing SAR data from related compound series to accelerate the drug discovery process.
Computational Chemistry and Molecular Modeling Studies
Quantum Chemical Calculations
Quantum chemical calculations are employed to investigate the fundamental electronic properties of the molecule, offering predictions about its stability, reactivity, and the nature of its chemical bonds.
Density Functional Theory (DFT) for Electronic Structure and Reactivity
Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure and reactivity of molecules. mdpi.com For compounds containing imidazole (B134444) and thiophene (B33073) rings, DFT calculations, often utilizing the B3LYP functional with basis sets like 6-31G(d,p) or 6-311++G(d,p), are employed to optimize the molecular geometry and determine various electronic properties. nih.govorientjchem.org These calculations provide insights into the distribution of electron density and the energies of molecular orbitals, which are crucial for understanding the molecule's chemical behavior. rdd.edu.iq
Frontier Molecular Orbital (FMO) Analysis: HOMO-LUMO Energy Gaps
Frontier Molecular Orbital (FMO) theory is a key concept for explaining chemical reactivity, focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.orgpearson.com The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. nih.gov The energy difference between these two orbitals, known as the HOMO-LUMO energy gap (ΔE), is a critical parameter for assessing a molecule's kinetic stability and chemical reactivity. malayajournal.orgscirp.org
A large energy gap implies high stability and low reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. scirp.org Conversely, a small energy gap suggests that the molecule is more reactive and can be more easily polarized. researchgate.net For aromatic and heterocyclic compounds like 2-(thiophen-2-yl)-4,5-dihydro-1H-imidazole, the HOMO is typically localized over the electron-rich regions, such as the thiophene and imidazole rings, while the LUMO is distributed over the areas susceptible to nucleophilic attack. orientjchem.orgmalayajournal.org DFT calculations are the standard method for computing these orbital energies and the resulting energy gap. scirp.org
| Parameter | Description | Typical Calculated Value (eV) for related structures | Reference |
| EHOMO | Energy of the Highest Occupied Molecular Orbital; indicates electron-donating ability. | -5.2 to -6.2 | malayajournal.orgresearchgate.net |
| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital; indicates electron-accepting ability. | -1.2 to -2.7 | malayajournal.orgresearchgate.net |
| Energy Gap (ΔE) | Difference between ELUMO and EHOMO; relates to chemical stability and reactivity. | ~4.0 | malayajournal.org |
Molecular Electrostatic Potential (MEP) Mapping
Molecular Electrostatic Potential (MEP) mapping is a valuable computational tool used to visualize the charge distribution within a molecule and predict its reactivity towards electrophilic and nucleophilic reagents. orientjchem.orgmdpi.com The MEP map illustrates the electrostatic potential on the surface of the molecule, using a color-coded scheme to denote different charge regions. sci-hub.se
Typically, red and yellow colors indicate regions of negative electrostatic potential, which are rich in electrons and susceptible to electrophilic attack. researchgate.net These areas are often associated with lone pairs of heteroatoms like nitrogen and oxygen. orientjchem.org Conversely, blue colors represent regions of positive electrostatic potential, which are electron-deficient and prone to nucleophilic attack. sci-hub.se Green areas denote neutral or nonpolar regions. malayajournal.org For this compound, MEP analysis would likely show negative potential around the nitrogen atoms of the imidazole ring and the sulfur atom of the thiophene ring, identifying them as primary sites for interaction with electrophiles or for forming hydrogen bonds. orientjchem.orgresearchgate.net
Natural Bond Orbital (NBO) Analysis
For a molecule like this compound, NBO analysis can reveal the extent of electron delocalization between the thiophene and dihydroimidazole (B8729859) rings. It can highlight important interactions, such as the charge transfer from the lone pairs (n) of the nitrogen and sulfur atoms to the antibonding (π) orbitals of the aromatic rings. acadpubl.eu These interactions, often referred to as n→π or π→π* transitions, result in intramolecular charge transfer (ICT), which stabilizes the molecular structure. acadpubl.eu The magnitude of the stabilization energy (E2) associated with these donor-acceptor interactions provides a quantitative measure of their importance.
Molecular Docking Investigations
Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second molecule (a receptor, typically a protein) to form a stable complex. arabjchem.org This method is instrumental in drug discovery and molecular biology for understanding ligand-protein interactions. researchgate.net
Ligand-Protein Interaction Profiling
Molecular docking studies are performed to profile the interaction between a ligand, such as this compound, and a specific protein target. researchgate.net These studies predict the binding mode and affinity of the ligand within the active site of the protein. amazonaws.com The results are often quantified by a docking score or binding energy (in kcal/mol), where a more negative value indicates a more favorable interaction. amazonaws.comnih.gov
The analysis of the docked pose reveals specific molecular interactions that stabilize the ligand-protein complex. Key interactions include:
Hydrogen Bonds: Formed between hydrogen bond donors (like the N-H group in the imidazole ring) and acceptors (like oxygen or nitrogen atoms in the protein's amino acid residues).
Hydrophobic Interactions: Occur between the nonpolar parts of the ligand (such as the thiophene ring) and hydrophobic amino acid residues (e.g., valine, leucine, phenylalanine).
Pi-Pi Stacking: Aromatic rings, like thiophene, can engage in stacking interactions with aromatic residues like tyrosine or tryptophan in the protein.
By identifying the key amino acid residues involved in these interactions, a detailed ligand-protein interaction profile is generated. amazonaws.com This information is crucial for understanding the potential biological activity of the compound and for guiding the design of more potent derivatives. researchgate.netnih.gov
| Interaction Type | Potential Ligand Group | Potential Protein Residues |
| Hydrogen Bond | Imidazole N-H, Imidazole N | Serine, Threonine, Aspartate, Glutamate |
| Hydrophobic | Thiophene Ring, Dihydroimidazole Ring | Alanine, Valine, Leucine, Isoleucine |
| Pi-Pi Stacking | Thiophene Ring | Phenylalanine, Tyrosine, Tryptophan |
Binding Energy Analysis with Biological Targets
Binding energy analysis is a computational method used to predict the strength of the interaction between a ligand, such as this compound, and its biological target, typically a protein or enzyme. This analysis is crucial for understanding the therapeutic potential of a compound.
Molecular docking studies on various imidazole and thiophene derivatives have revealed significant binding affinities with a range of biological targets. For instance, certain 2, 4, 5-trisubstituted imidazole derivatives have been investigated as inhibitors of the protein kinase CK2, a target in cancer therapy. nih.gov Similarly, other imidazole derivatives have shown good binding affinity with receptors like 1E9X, 1EOU, and 4COX, with binding energies reaching -10.4, -8.7, and -10.9 kcal/mol, respectively. rjptonline.org The imidazole ring is noted for its ability to form hydrogen bonds, a key factor in its interaction with biological targets. researchgate.net
In studies of related compounds, the binding interactions of synthesized molecules with targets such as Staphylococcus aureus, Escherichia coli, and Bacillus subtilis have been evaluated, with the estimated free energy of binding being a key parameter measured. researchgate.net For example, thiophene derivatives have been docked with enzymes like CDK1/CyclinB1/CKS2 and BPTI, showing binding affinities as strong as -8.1223 kcal/mol and -7.5094 kcal/mol, respectively. nih.gov These studies suggest that the thiophene and imidazole scaffolds are promising for developing potent inhibitors.
| Compound Class | Biological Target | Reported Binding Energy (kcal/mol) |
|---|---|---|
| Imidazole Derivatives | 1E9X | -10.4 |
| Imidazole Derivatives | 1EOU | -8.7 |
| Imidazole Derivatives | 4COX | -10.9 |
| 2-Pyridone Derivative | CDK1/CyclinB1/CKS2 (PDB ID: 4y72) | -8.1223 |
| Thiophene Derivative | BPTI (PDB ID: 2ra3) | -7.5094 |
Advanced Computational Approaches
Beyond initial docking and binding energy calculations, more advanced computational methods are employed to gain a deeper understanding of the molecular behavior and potential of this compound derivatives.
Molecular dynamics (MD) simulations provide insights into the dynamic nature of the interaction between a ligand and its target over time. These simulations can confirm the stability of a ligand-protein complex. For instance, MD simulations have been used to study thiazole (B1198619) derivatives, demonstrating the stability of the complex through analyses of root-mean-square deviation (RMSD) and flexibility. nih.gov Such studies are crucial for validating the binding modes predicted by molecular docking.
Quantitative Structure-Activity Relationship (QSAR) and its three-dimensional counterpart (3D-QSAR) are computational techniques used to correlate the chemical structure of a series of compounds with their biological activity. These models help in identifying the key molecular features that influence activity.
For various imidazole and thiophene derivatives, 3D-QSAR studies, including Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), have been successfully applied. nih.gov These models have demonstrated good predictive capabilities, with high Q² and R² values, indicating their reliability. nih.gov For example, 3D-QSAR models for thiazole derivatives showed that electrostatic effects are dominant in determining binding affinities. researchgate.net These studies often highlight the importance of steric, electrostatic, and hydrophobic features in the interaction with the target. rjptonline.org
| Compound Series | QSAR Model | Key Findings |
|---|---|---|
| 2, 4, 5-trisubstituted imidazole derivatives | COMFA and COMSIA | Models exhibited excellent Q² (0.66 and 0.75) and R² (0.98 and 0.99) values. nih.gov |
| Aryl Thiazole derivatives | 2D-QSAR and 3D-QSAR | Electrostatic effects were found to be dominant in determining binding affinities. researchgate.net |
| Thieno[3,2-b]pyrrole-5-carboxamide derivatives | CoMFA and CoMSIA | Models showed good verification and prediction capabilities (CoMFA q² = 0.783, r² = 0.944; CoMSIA q² = 0.728, r² = 0.982). nih.gov |
In silico prediction of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties is a critical step in the early stages of drug discovery. These predictions help in identifying compounds with favorable pharmacokinetic profiles and low toxicity, thereby guiding lead optimization.
For derivatives containing thiophene and other heterocyclic rings, ADMET properties are routinely evaluated using computational tools. researchgate.netplos.org These studies assess parameters such as gastrointestinal absorption, bioavailability, and adherence to rules like Lipinski's rule of five. plos.org For example, in silico ADMET studies of some 4-(piperidin-1-ylmethyl)-2-(thiophen-2-yl)quinoline analogues have suggested that they fall within an acceptable range and are less toxic, making them viable candidates for further development. researchgate.net The goal of these predictions is to ensure that a potential drug candidate has a high probability of success in later-stage clinical trials.
Future Perspectives and Research Directions
Exploration of Novel Synthetic Pathways
The development of efficient, cost-effective, and environmentally benign synthetic routes is paramount for the future exploration of 2-(thiophen-2-yl)-4,5-dihydro-1H-imidazole and its derivatives. While classical methods, such as the condensation of diamines with aldehydes or their precursors, are established, they often suffer from drawbacks like harsh reaction conditions or the need for expensive catalysts. proquest.com
Future research should focus on:
Microwave-Assisted Organic Synthesis (MAOS): This technique has the potential to significantly reduce reaction times, improve yields, and promote greener chemistry by minimizing solvent use. The application of microwave irradiation to the cyclocondensation reaction could provide a rapid and efficient entry to the imidazoline-thiophene core structure. organic-chemistry.org
Electrochemical Synthesis: Anodic transformations offer a novel approach to forming the imidazoline (B1206853) ring, potentially avoiding the need for chemical oxidants and operating under mild conditions. organic-chemistry.org
Catalyst Development: Investigating new catalytic systems, including transition metal complexes or organocatalysts, could lead to milder reaction conditions and improved regioselectivity and stereoselectivity, which is crucial for developing chiral imidazoline ligands.
One-Pot, Multi-Component Reactions: Designing one-pot syntheses where multiple bonds are formed in a single operation from simple starting materials can enhance efficiency and reduce waste, aligning with the principles of green chemistry. organic-chemistry.org
A modified procedure for a related compound, 1-benzyl-2-(thien-2-yl)-4,5-dihydro-1H-imidazole, involved the reaction of thiophene-2-carbaldehyde (B41791) with N-benzylethylenediamine using N-bromosuccinimide (NBS) as an oxidizing agent, achieving a good yield of 78%. proquest.com Further optimization and exploration of alternative oxidizing agents could lead to even more efficient and scalable processes.
Discovery of Undiscovered Biological Activities
The thiophene (B33073) nucleus is a key component in numerous FDA-approved drugs, and its derivatives exhibit a vast range of pharmacological effects, including anticancer, anti-inflammatory, antimicrobial, and anticonvulsant properties. nih.govencyclopedia.pub Similarly, the imidazoline ring is a well-known pharmacophore that interacts with various receptors. proquest.com The hybrid structure of this compound is therefore a prime candidate for screening against a wide array of biological targets to uncover novel therapeutic applications.
Future research should systematically evaluate this compound and its derivatives for activities that have not yet been thoroughly investigated for this specific scaffold.
Table 1: Potential Areas for Biological Activity Screening
| Target Biological Activity | Rationale |
| Antiprotozoal | Nitro-substituted thiophene and imidazole (B134444) derivatives have shown significant activity against parasites like Trypanosoma brucei. mdpi.com |
| Antiviral | Various heterocyclic compounds, including triazole-thiones which share structural motifs, are being investigated as antiviral agents. nih.gov |
| Neuroprotective | Given the interaction of imidazolines with various central nervous system receptors, there is potential for activity against neurodegenerative diseases. |
| Enzyme Inhibition | Thiophene-based molecules have been designed as inhibitors for enzymes like urease and dihydrofolate reductase (DHFR). frontiersin.orgdovepress.com |
| Antidiabetic | Thiophene analogues have been reported to possess antidiabetic properties. nih.gov |
| Antioxidant | Many thiourea (B124793) derivatives, which contain a core structural element similar to imidazolines, exhibit potent antioxidant activity. mdpi.com |
Systematic screening using high-throughput methods against diverse panels of cell lines, enzymes, and receptors is essential to unlock the full therapeutic potential of this chemical family.
Advanced Mechanistic Elucidation of Biological Interactions
While screening can identify biological activity, a deeper understanding of the mechanism of action at the molecular level is crucial for drug development. For many thiophene-imidazoline hybrids, the precise molecular targets and interaction modes remain to be fully elucidated. Future research must move beyond identifying if a compound is active to understanding how it works.
Key research directions include:
Target Identification and Validation: Employing techniques such as affinity chromatography, proteomics, and genetic screening to identify the specific enzymes, receptors, or other biomolecules that the compounds interact with.
Structural Biology: Using X-ray crystallography or cryo-electron microscopy to solve the three-dimensional structure of the compound bound to its biological target. This provides invaluable, atomic-level insight into the binding interactions, guiding further optimization.
Biophysical Techniques: Applying methods like Surface Plasmon Resonance (SPR) and Isothermal Titration Calorimetry (ITC) to quantify the binding affinity and thermodynamics of the drug-target interaction.
In Vivo Studies: Progressing the most promising compounds into animal models of disease to validate their therapeutic efficacy and understand their in vivo mechanism, which can sometimes differ from in vitro findings. mdpi.com
By clarifying these mechanisms, researchers can better predict potential side effects, understand drug resistance, and design more selective and effective therapeutic agents.
Rational Design of Next-Generation Imidazoline-Thiophene Hybrids
The concept of molecular hybridization, which combines two or more pharmacophores into a single molecule, is a powerful strategy in drug design. acs.org The this compound scaffold is an ideal platform for rational design, allowing for systematic structural modifications to enhance potency, selectivity, and pharmacokinetic properties.
Future design strategies should focus on:
Structure-Activity Relationship (SAR) Studies: Synthesizing a library of analogues with systematic variations at key positions (e.g., substitution on the thiophene ring, modification of the imidazoline ring, or N-alkylation/arylation) and evaluating their biological activity. This allows for the identification of chemical groups responsible for eliciting therapeutic effects. nih.gov
Bioisosteric Replacement: Replacing the thiophene ring with other aromatic or heteroaromatic systems (e.g., furan (B31954), pyridine, phenyl) to modulate physicochemical properties and binding affinity. Thiophene is often considered a bioisostere of a phenyl ring. nih.gov
Conformational Locking: Introducing structural constraints to lock the molecule into a specific conformation that is optimal for binding to the biological target.
Table 2: Proposed Structural Modifications for Rational Design
| Modification Site | Type of Substituent | Potential Impact |
| Thiophene Ring | Electron-donating groups (-OCH₃, -CH₃) or Electron-withdrawing groups (-Cl, -NO₂) | Modulate electronic properties, influence binding interactions and metabolic stability. |
| Imidazoline N1-position | Alkyl, benzyl (B1604629), or other aryl groups | Alter lipophilicity, introduce additional binding interactions, and affect pharmacokinetic profile. proquest.com |
| Imidazoline C4/C5-positions | Alkyl or aryl substituents | Introduce chirality, potentially leading to stereoselective interactions with biological targets. |
This rational, iterative process of design, synthesis, and testing is the cornerstone of modern medicinal chemistry for developing novel drug candidates. mdpi.com
Integration of Experimental and Computational Methodologies
The convergence of experimental chemistry with computational modeling offers a powerful, synergistic approach to accelerate the drug discovery pipeline. researchgate.net Computational tools can provide deep insights into molecular properties and interactions, guiding experimental work and reducing the time and cost associated with traditional trial-and-error approaches.
Future research will increasingly rely on this integrated approach:
Molecular Docking: Simulating the binding of designed imidazoline-thiophene hybrids into the active site of a target protein. This can predict binding affinity and orientation, helping to prioritize which compounds to synthesize. dovepress.comresearchgate.net
Density Functional Theory (DFT) Calculations: Analyzing the electronic structure, orbital energies (HOMO-LUMO), and electrostatic potential of the molecules. researchgate.net These calculations help in understanding the molecule's reactivity and its ability to participate in various types of intermolecular interactions.
Quantitative Structure-Activity Relationship (QSAR): Developing mathematical models that correlate the chemical structure of the compounds with their biological activity. 3D-QSAR models can provide a visual representation of which steric and electronic features are favorable or unfavorable for activity. acs.org
Molecular Dynamics (MD) Simulations: Simulating the dynamic behavior of the compound-target complex over time to assess its stability and understand the key interactions that maintain binding. frontiersin.org
By using computational predictions to guide the synthesis of more focused compound libraries, and then feeding the experimental results back to refine the computational models, researchers can create a highly efficient discovery cycle. rsc.org This integrated strategy is essential for realizing the full potential of the this compound scaffold in developing future therapeutics.
Q & A
Q. What are the recommended synthetic routes for 2-(thiophen-2-yl)-4,5-dihydro-1H-imidazole, and what reaction conditions optimize yield?
- Methodological Answer : The compound can be synthesized via cyclization of amido-nitriles under nickel-catalyzed conditions, followed by proto-demetallation and dehydrative cyclization. Mild reaction conditions (ambient temperature, pH 7–8) are critical to preserve functional groups like arylhalides . Alternatively, base-promoted spiro-fused imidazolone formation using amidines and ketones offers a transition-metal-free route, achieving high regioselectivity under alkaline conditions (e.g., KOH in ethanol at 80°C) . Yield optimization requires precise stoichiometric control of reagents (e.g., 1:1.2 molar ratio of nitrile to catalyst) and inert atmospheres to prevent oxidation .
Q. How should researchers handle and store this compound to ensure safety?
- Methodological Answer :
- Handling : Use PPE (nitrile gloves, lab coats, safety goggles) in fume hoods to avoid inhalation/contact. Avoid exposure to heat, open flames, or incompatible substances (e.g., strong oxidizers) .
- Storage : Seal containers tightly and store in cool (<25°C), dry, ventilated areas away from light. Do not co-store with food, cosmetics, or reactive chemicals .
- Spill Management : Absorb spills with inert materials (sand, vermiculite) and dispose via hazardous waste protocols .
Q. What spectroscopic and crystallographic techniques validate the structural integrity of this compound?
- Methodological Answer :
- NMR/IR : -NMR (δ 3.2–3.5 ppm for dihydroimidazole protons; δ 6.8–7.2 ppm for thiophene protons) and IR (C=N stretch ~1600 cm) confirm backbone structure .
- X-ray Crystallography : Single-crystal X-ray diffraction (Bruker SMART APEXII CCD) with SHELXL refinement (R = 0.027) resolves the monoclinic P2/c space group (a = 6.132 Å, b = 11.566 Å, c = 10.010 Å; β = 90.15°) .
Advanced Research Questions
Q. How can density functional theory (DFT) predict electronic properties and reaction mechanisms for this compound?
- Methodological Answer : Hybrid functionals like B3LYP (Becke’s exact exchange + Lee-Yang-Parr correlation) model electronic structure and thermochemistry. For example:
- Atomization energy deviations ≤2.4 kcal/mol using B3LYP/6-31G* basis sets .
- Reaction mechanism studies (e.g., copper complexation) use DFT to map transition states and Gibbs free energy profiles .
- Note : Validate computational results with experimental UV-Vis (λ ~270 nm) and cyclic voltammetry (redox peaks at −0.5 V to +1.2 V) .
Q. What strategies resolve contradictions between computational predictions and experimental data?
- Methodological Answer :
- Case Study : If DFT-predicted HOMO-LUMO gaps (~4.1 eV) conflict with experimental band gaps (e.g., 3.7 eV), recalibrate exchange-correlation functionals (e.g., CAM-B3LYP for charge-transfer systems) or include solvent effects via PCM models .
- Validation : Cross-check with spectroscopic ellipsometry or XPS for solid-state electronic properties .
Q. What are the challenges in scaling up synthesis while maintaining purity?
- Methodological Answer :
- Scalability : Batch reactors with controlled temperature (±2°C) and automated pH adjustment reduce side products (e.g., over-cyclization).
- Purification : Use preparative HPLC (C18 column, acetonitrile/water gradient) or recrystallization (ethanol/water, 70:30) to achieve >98% purity .
- Analytical QC : LC-MS (ESI+) monitors m/z 153.2 [M+H] and quantifies impurities (<0.5%) .
Q. How is this compound utilized in developing imaging probes for biological targets?
- Methodological Answer :
- I-Imidazoline Receptor Probes : Radiolabel derivatives (e.g., C or F) for PET imaging. Key steps:
Functionalize the imidazole ring with radioligands (e.g., C-methylation).
Validate receptor binding (K < 5 nM via competitive assays) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
